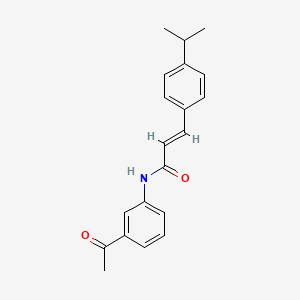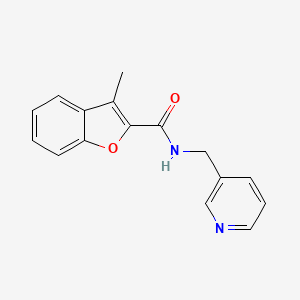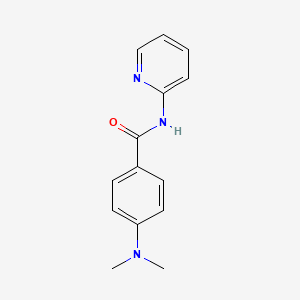
4-iodophenyl isobutyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-iodophenyl isobutyl carbonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of phenyl isobutyl carbonate, which is a widely used intermediate in the synthesis of various organic compounds. In
Wissenschaftliche Forschungsanwendungen
4-iodophenyl isobutyl carbonate has been used in various scientific research applications. One of the most significant applications of this compound is in the synthesis of radiolabeled compounds for imaging studies. Radiolabeled compounds are used in various imaging techniques, such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT), to visualize biological processes in vivo. 4-iodophenyl isobutyl carbonate can be used as a precursor for the synthesis of radiolabeled compounds, which can be used to study various biological processes, such as receptor binding, enzyme activity, and metabolic pathways.
Wirkmechanismus
The mechanism of action of 4-iodophenyl isobutyl carbonate is not well understood. However, it is believed that this compound acts as a substrate for various enzymes, such as cytochrome P450 enzymes, which catalyze the metabolism of the compound. The metabolism of 4-iodophenyl isobutyl carbonate results in the formation of various metabolites, which may have different biological activities.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-iodophenyl isobutyl carbonate are not well characterized. However, it is believed that this compound may have potential applications in the treatment of various diseases, such as cancer and neurological disorders. The compound may act as a substrate for various enzymes, which may be involved in the metabolism of drugs used in the treatment of these diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-iodophenyl isobutyl carbonate in lab experiments include its ease of synthesis and its potential applications in the synthesis of radiolabeled compounds for imaging studies. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and facilities for handling and storing the compound.
Zukünftige Richtungen
There are several future directions for the research on 4-iodophenyl isobutyl carbonate. One of the most significant directions is the development of new synthesis methods for the compound, which may improve the yield and purity of the product. Another direction is the study of the biochemical and physiological effects of the compound, which may lead to the discovery of new therapeutic applications. Additionally, the development of new radiolabeled compounds using 4-iodophenyl isobutyl carbonate may have significant implications for the diagnosis and treatment of various diseases.
Synthesemethoden
The synthesis of 4-iodophenyl isobutyl carbonate involves the reaction of phenyl isobutyl carbonate with iodine in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which undergoes further reaction to form the final product. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and the amount of catalyst used.
Eigenschaften
IUPAC Name |
(4-iodophenyl) 2-methylpropyl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO3/c1-8(2)7-14-11(13)15-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWDGEAZQPAOGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)OC1=CC=C(C=C1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodophenol, isoBOC | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5809752.png)
![8-chloro-7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5809762.png)
![methyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5809766.png)

![N-{3,5-dichloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5809776.png)

![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5809796.png)
![N~1~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5809802.png)



![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5809831.png)
![N-{2-[(tert-butylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5809833.png)